molecular formula C18H17BrN2O2 B4978734 4-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide

4-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide

Cat. No. B4978734
M. Wt: 373.2 g/mol
InChI Key: ALQOMXUDQNXHBI-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the benzamide family and is often referred to by its abbreviated name, BPEB.

Mechanism of Action

BPEB binds to dopamine D3 receptors in the brain, blocking their activity. This can lead to changes in dopamine signaling and neurotransmission, which can have a range of effects on behavior and physiology. BPEB has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Biochemical and Physiological Effects:
BPEB has been shown to have a range of biochemical and physiological effects, including changes in dopamine signaling and neurotransmission, as well as changes in gene expression and protein synthesis. It has been shown to reduce the expression of certain genes involved in addiction and reward processing, suggesting that it may have potential as a therapeutic agent for addiction.

Advantages and Limitations for Lab Experiments

One advantage of BPEB is its selectivity for dopamine D3 receptors, which allows for more precise targeting of these receptors in lab experiments. However, one limitation is that it has relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on BPEB. One area of interest is its potential use as a therapeutic agent for addiction and other neurological disorders. Another area of interest is its potential use as a tool for studying the role of dopamine D3 receptors in various physiological and behavioral processes. Further research is needed to fully understand the potential applications of BPEB and to develop more potent and selective dopamine D3 receptor antagonists.

Synthesis Methods

BPEB can be synthesized by reacting 4-bromo-2-nitrobenzoic acid with ethylamine to form 4-bromo-2-nitrobenzamide. The nitro group can then be reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound can be reacted with phenylacetylene and ethyl chloroformate to form BPEB.

Scientific Research Applications

BPEB has been studied for its potential use in scientific research, particularly in the field of neuroscience. It is a selective dopamine D3 receptor antagonist, which means it can bind to and block the activity of dopamine D3 receptors in the brain. This makes it a useful tool for studying the role of dopamine D3 receptors in various neurological disorders, such as addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

4-bromo-N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-2-20-18(23)16(12-13-6-4-3-5-7-13)21-17(22)14-8-10-15(19)11-9-14/h3-12H,2H2,1H3,(H,20,23)(H,21,22)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQOMXUDQNXHBI-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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